molecular formula C25H18N4O4S B3501025 4-[({[5-(2-furyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid

4-[({[5-(2-furyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid

Cat. No.: B3501025
M. Wt: 470.5 g/mol
InChI Key: FMSWVCVSDMFNFC-UHFFFAOYSA-N
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Description

The compound “4-[({[5-(2-furyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is fused with a furyl group (a furan ring) and a naphthyl group (a naphthalene ring). This core structure is further modified with a thioacetyl-amino-benzoic acid group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The 1,2,4-triazole ring, the furyl group, and the naphthyl group contribute to the aromaticity of the molecule. The thioacetyl-amino-benzoic acid group adds further complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The 1,2,4-triazole ring is known to participate in a variety of chemical reactions. Similarly, the furyl and naphthyl groups, being aromatic, can undergo electrophilic substitution reactions. The thioacetyl-amino-benzoic acid group may also participate in reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of various heterocyclic compounds, such as triazoles, which are significant in medicinal chemistry due to their potential biological activities. For example, the synthesis of 10-aryl-, 10-aralkyl- and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones as potential anti-HIV agents has been explored using similar compounds (Liu, Shih, & Lee, 1993).

  • Crystal Structure and Interactions : Studies have been conducted on the crystal structure of related compounds to understand their interactions and stability. For instance, the crystal structure of 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate has been analyzed to understand the hydrogen bonding and π–π stacking interactions, which are crucial for the stability of these compounds (Zareef, Iqbal, & Parvez, 2008).

Pharmacological Studies

  • Antimicrobial and Antifungal Activities : Compounds synthesized from similar structures have been evaluated for their antimicrobial and antifungal activities. For instance, novel triazole derivatives have been synthesized and tested for antifungal activity, showing varying degrees of effectiveness against various fungal strains (Klip et al., 2010).

  • Potential in Anticancer Research : The structural analogs of this compound have shown potential in anticancer research. For example, the synthesis of specific triazole derivatives and their evaluation for antifungal activity have implications for developing new anticancer agents due to their ability to target specific fungal strains (Singh & Vedi, 2014).

Material Science Applications

  • Synthesis of Novel Organic Compounds : The compound serves as a precursor for synthesizing various novel organic compounds with potential applications in materials science. For instance, its derivatives havebeen used in the synthesis of novel organic compounds, such as esters derived from specific glucose derivatives, which have applications in the field of organic materials (Pinto et al., 2013).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar 1,2,4-triazole derivatives. Additionally, research could be conducted to optimize its synthesis and to further investigate its physical and chemical properties .

Properties

IUPAC Name

4-[[2-[[5-(furan-2-yl)-4-naphthalen-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c30-22(26-18-12-10-17(11-13-18)24(31)32)15-34-25-28-27-23(21-9-4-14-33-21)29(25)20-8-3-6-16-5-1-2-7-19(16)20/h1-14H,15H2,(H,26,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSWVCVSDMFNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[({[5-(2-furyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid
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4-[({[5-(2-furyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid
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4-[({[5-(2-furyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid
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4-[({[5-(2-furyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid
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4-[({[5-(2-furyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid
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4-[({[5-(2-furyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid

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